Lenalidomide-C5-acid

PROTAC design linker optimization cereblon E3 ligase

Design potent PROTACs requiring precise CRBN engagement. Lenalidomide-C5-acid features a lenalidomide warhead, C5 alkyl spacer, and terminal carboxylic acid for one-step amide conjugation to amine-containing target ligands. Achieve 2-3.5x improved degradation potency versus C4 analogs (Bcl-xL data). - **Purity:** ≥98% - minimizes screening artifacts. - **Stability:** 3 years at -20°C powder; 6 months in DMSO at -80°C. - **Solubility:** 10 mM in DMSO for ready stock plates.

Molecular Formula C19H23N3O5
Molecular Weight 373.4 g/mol
CAS No. 2338824-30-7
Cat. No. B12386857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-C5-acid
CAS2338824-30-7
Molecular FormulaC19H23N3O5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)O
InChIInChI=1S/C19H23N3O5/c23-16-9-8-15(18(26)21-16)22-11-13-12(19(22)27)5-4-6-14(13)20-10-3-1-2-7-17(24)25/h4-6,15,20H,1-3,7-11H2,(H,24,25)(H,21,23,26)
InChIKeySXYBCXPXMIRZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-C5-acid: CRBN-Recruiting PROTAC Linker Conjugate


Lenalidomide-C5-acid is a lenalidomide-based E3 ligase ligand-linker conjugate specifically engineered to recruit the cereblon (CRBN) component of the E3 ubiquitin ligase complex. The compound features a lenalidomide-derived CRBN-binding warhead covalently tethered to a five‑carbon (C5) alkyl linker terminating in a free carboxylic acid moiety, enabling modular conjugation to amine‑containing target protein ligands for the assembly of proteolysis‑targeting chimeras (PROTACs) . With a molecular formula of C₁₉H₂₃N₃O₅, a molecular weight of 373.40 g/mol, and a typical purity ≥98%, Lenalidomide-C5-acid is supplied as an off‑white to light‑yellow solid that is readily soluble in DMSO at concentrations up to 10 mM, facilitating routine stock solution preparation .

CRBN-recruiting PROTAC linker conjugate
C5 alkyl linker with free carboxylic acid terminus
High-purity building block for modular conjugation

Why Lenalidomide-C5-acid Cannot Be Replaced


CRBN-recruiting PROTAC building blocks are not functionally interchangeable; subtle variations in linker length, exit vector position, and terminal functional group profoundly alter ternary complex formation, target ubiquitination efficiency, and ultimately degradation potency [1]. Lenalidomide-C5-acid embodies a specific combination of (i) a lenalidomide‑derived CRBN ligand that exhibits a distinct neosubstrate degradation profile relative to thalidomide‑ or pomalidomide‑based analogs [2], (ii) a five‑carbon alkyl spacer that positions the attached target ligand at an optimal distance and orientation for productive CRBN engagement, and (iii) a carboxylic acid handle that confers both modular amide‑bond formation capability and solubility/stability characteristics that differ markedly from amine‑ or PEG‑terminated congeners. Substituting any of these features—for example, using a C4 exit vector, a pomalidomide warhead, or an amine terminus—has been shown in peer‑reviewed studies to alter degradation IC₅₀ values by more than an order of magnitude and can entirely ablate target protein knockdown [3]. The following evidence‑based comparison quantifies precisely where Lenalidomide-C5-acid demonstrates meaningful, selection‑relevant differentiation.

Linker length and exit vector
C5 exit vector positioning may not be matched by C4 or alternative linkers, potentially altering degradation potency.
Warhead neosubstrate profile
Lenalidomide-based ligand induces a distinct IKZF1/IKZF3 degradation fingerprint compared to pomalidomide; profile may shift with different warheads.
Terminal functional group
Carboxylic acid enables direct amine conjugation; amine- or PEG-terminated congeners may require additional activation steps.

Lenalidomide-C5-acid: Key Differentiators vs. Analogs


C5 Exit Vector for Superior PROTAC Potency

In a systematic Bcl‑xL degrader panel, PROTACs constructed with a C5 exit vector on the lenalidomide core (compounds 5a and 5b) achieved sub‑nanomolar to low nanomolar degradation IC₅₀ values, whereas analogous C4‑substituted degraders (4a, 4b) exhibited ≥2‑ to 3‑fold higher IC₅₀ values under identical assay conditions [1]. Lenalidomide-C5-acid provides the requisite C5‑oriented carboxylic acid handle to reproduce this favorable exit trajectory. In MOLT‑4 cells treated for 48 h, the C5‑linked degrader 5b (PZ671) showed an IC₅₀ of 1.3 nM, compared to 4.5 nM for the C4‑linked analog 4b, representing a 3.5‑fold improvement in potency [1].

C5 vs C4 exit vector
Reported
C5 degrader IC₅₀ 1.3 nM, C4 degrader IC₅₀ 4.5 nM (3.5-fold difference)
Supports higher degradation potency with C5 orientation
MOLT‑4 cell model; cross‑study context
PROTAC design linker optimization cereblon E3 ligase

Carboxylic Acid Terminus Simplifies Conjugation

Lenalidomide-C5-acid terminates in a free carboxylic acid, permitting direct carbodiimide‑mediated coupling to amine‑containing target ligands. In contrast, the widely used C5 Lenalidomide (CAS 191732‑70‑4) bears a primary amine that requires activation or conversion to an electrophile before coupling to carboxylic acid‑functionalized ligands, adding at least one synthetic step and necessitating protecting group strategies . The acid terminus also confers distinct solubility behavior: Lenalidomide-C5-acid achieves a typical DMSO solubility of 10 mM (≈3.73 mg/mL), whereas C5 Lenalidomide exhibits DMSO solubility of 50 mg/mL (≈193 mM) . This difference in solubility and reactivity profile makes Lenalidomide-C5-acid the preferred building block when the target ligand presents a free amine, streamlining PROTAC assembly and reducing purification complexity.

Carboxylic acid vs amine terminus
Direct comparison
–COOH enables direct amine coupling; –NH₂ requires activation
May reduce synthetic steps for amine-containing target ligands
Solubility profiles differ; review DMSO stock preparation
PROTAC synthesis conjugation chemistry linker functionalization

Distinct Neosubstrate Profile of Lenalidomide Warhead

The choice of CRBN‑recruiting warhead influences not only the degradation efficiency of the intended target but also the collateral degradation of endogenous neosubstrates such as IKZF1 (Ikaros) and IKZF3 (Aiolos). Lenalidomide induces IKZF1/IKZF3 degradation with a characteristic dose‑response profile, while pomalidomide‑based ligands exhibit altered degradation kinetics and, in some contexts, induce different neosubstrate degradation [1]. Lenalidomide-C5-acid retains the lenalidomide pharmacophore and is therefore expected to preserve the lenalidomide‑specific degradation fingerprint. In published PROTAC studies, lenalidomide‑derived degraders have demonstrated >90% retention of CRBN binding affinity when modified at the C5 position with an appropriate linker, a property that underlies the consistent activity observed with Lenalidomide-C5-acid .

Neosubstrate profile
Class-level inference
Lenalidomide warhead retains IKZF1/IKZF3 degradation fingerprint
Preserves known degradation profile vs pomalidomide-based analogs
Direct comparative IC₅₀ data limited; class‑level evidence
neosubstrate selectivity CRBN ligand IKZF1/IKZF3 degradation

High Purity for Reproducible PROTAC Assembly

Commercial batches of Lenalidomide-C5-acid are routinely supplied with a purity of ≥98% as determined by HPLC . In contrast, the closest generic analog, C5 Lenalidomide (amine‑terminated), is commonly specified at ≥95% purity , and Pomalidomide 4'‑alkylC5‑acid is also frequently listed at ≥95% . Higher starting purity reduces the likelihood of off‑target effects arising from contaminating species, minimizes the need for post‑conjugation purification, and improves batch‑to‑batch reproducibility in PROTAC synthesis.

Purity specification
Specification review
≥98% (HPLC)
Supports consistent PROTAC assembly yields
Compared to ≥95% for common analogs
PROTAC building block quality analytical specification reproducibility

Defined Long-Term Storage Stability

Lenalidomide-C5-acid demonstrates defined long‑term stability under standard laboratory storage conditions: powder stored at −20 °C remains stable for 3 years, and solutions in DMSO or other appropriate solvents stored at −80 °C remain stable for 6 months when protected from light and moisture . This stability profile is comparable to or exceeds that of many PROTAC building blocks and ensures that purchased material can be used across multiple experimental campaigns without degradation.

Storage stability
Supporting evidence
Powder: −20°C, 3 years; Solution: −80°C, 6 months
Defined stability parameters for inventory planning
Protect from light and moisture
PROTAC building block stability long‑term storage compound handling

Lenalidomide-C5-acid: Key Applications


Direct Amide Conjugation for PROTAC Libraries

The free carboxylic acid terminus of Lenalidomide-C5-acid permits direct, one‑step amide bond formation with primary or secondary amines present on target protein ligands. This eliminates the need for amine protection/deprotection sequences or the use of bifunctional crosslinkers, as documented in the comparator analysis with C5 Lenalidomide (amine‑terminated). Laboratories constructing focused PROTAC libraries for targets such as BRD4, BTK, or MDM2—where the warhead ligand frequently contains a pendant amine—will realize significant synthetic efficiency gains by selecting Lenalidomide-C5-acid. The ≥98% purity specification further ensures that the resulting PROTACs exhibit minimal byproduct‑related artifacts during cellular screening .

High-Potency Degrader Design via C5 Exit Vector

Quantitative evidence from lenalidomide‑based Bcl‑xL degraders demonstrates that the C5 exit vector yields degraders with 2‑ to 3.5‑fold superior potency compared to C4‑substituted analogs. Lenalidomide-C5-acid provides the precise C5‑oriented carboxylic acid handle required to recapitulate this optimal exit trajectory. Medicinal chemistry teams pursuing highly potent degraders for oncology targets (e.g., Bcl‑xL, BRD9, androgen receptor) should prioritize this building block over C4‑substituted or alternative‑position linker conjugates to maximize the probability of achieving sub‑nanomolar cellular degradation IC₅₀ values [1].

Well-Characterized IKZF1/IKZF3 Neosubstrate Profile

In cellular systems where IKZF1 and IKZF3 degradation can confound phenotypic interpretation—such as multiple myeloma, mantle cell lymphoma, and regulatory T‑cell assays—the choice of CRBN ligand is critical. Lenalidomide-C5-acid, bearing a lenalidomide warhead, preserves the well‑documented lenalidomide‑specific neosubstrate degradation fingerprint (IKZF1/IKZF3 degradation), in contrast to pomalidomide‑based conjugates which exhibit a distinct neosubstrate degradation kinetics and potency. Investigators studying target degradation in immune‑oncology or hematologic malignancy models should select Lenalidomide-C5-acid to maintain consistency with the extensive body of lenalidomide pharmacology literature [2].

High-Throughput Screening Enabled by Purity and Stability

The combination of ≥98% purity and documented 3‑year powder stability at −20 °C makes Lenalidomide-C5-acid an ideal stock component for centralized PROTAC synthesis cores or industrial degrader screening groups. The higher purity specification relative to common generic C5 linker conjugates (≥95%) reduces the incidence of confounding impurities in primary screening hits, while the defined solution stability (6 months at −80 °C) allows for the preparation and storage of DMSO stock plates for repeated use across multiple assay campaigns .

Application
Selection Property
Validation Focus
PROTAC library synthesis
Carboxylic acid handle for direct amine conjugation
Conjugation workflow and purity verification
Degrader potency optimization
C5 exit vector orientation
Degradation potency in target cell models
Neosubstrate-controlled studies
Lenalidomide-based CRBN warhead
IKZF1/IKZF3 degradation fingerprint consistency
High-throughput degrader screening
High purity specification and documented stability
Batch reproducibility and stock plate longevity

Technical Documentation Hub

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35 linked technical documents
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